Titanium dihydride

Catalog No.
S1484939
CAS No.
7704-98-5
M.F
H2 Ti
M. Wt
49.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium dihydride

CAS Number

7704-98-5

Product Name

Titanium dihydride

IUPAC Name

hydride;titanium(2+)

Molecular Formula

H2 Ti

Molecular Weight

49.88 g/mol

InChI

InChI=1S/Ti.2H/q+2;2*-1

InChI Key

COEYXIBLSAIEKV-UHFFFAOYSA-N

SMILES

[H-].[H-].[Ti+2]

Synonyms

Titanium dihydride

Canonical SMILES

[H-].[H-].[Ti+2]

Hydrogen Storage

Specific Scientific Field: Materials Science, Energy Storage

Application Summary: Titanium Dihydride is used as a means of efficient storage for hydrogen fuel . This is crucial in driving the transition to net-zero greenhouse gas emissions .

Methods of Application: The process involves the absorption of hydrogen by metal hydrides, which have good thermodynamical absorption properties and effective hydrogen storage .

Results or Outcomes: The use of Titanium Dihydride in hydrogen storage has demonstrated many essential advantages, such as reversibility of hydrogen absorption, good and tunable thermodynamical absorption properties, and a higher volumetric hydrogen density than compressed or liquefied hydrogen .

Production of Alnico Sintered Magnets

Specific Scientific Field: Materials Science, Metallurgy

Application Summary: Titanium Dihydride is used as an additive in the production of Alnico sintered magnets .

Methods of Application: The production process involves the use of Titanium Dihydride powder, which is added to the Alnico mixture during the sintering process .

Results or Outcomes: The addition of Titanium Dihydride improves the magnetic properties of the Alnico magnets .

Production of Metal Foam

Application Summary: Titanium Dihydride is used in the production of metal foam .

Methods of Application: The process involves the use of Titanium Dihydride powder, which releases hydrogen gas when heated. This gas release results in the formation of a foam-like structure in the metal .

Results or Outcomes: The use of Titanium Dihydride in the production of metal foam results in lightweight, strong, and porous materials that have a wide range of applications .

Pyrotechnics

Specific Scientific Field: Chemistry, Pyrotechnics

Application Summary: Titanium Dihydride is used in pyrotechnics . It reacts rapidly with oxidizing agents, this reactivity leading to its use in pyrotechnics .

Methods of Application: The process involves the use of Titanium Dihydride powder, which reacts with oxidizing agents to produce a bright and intense light .

Results or Outcomes: The use of Titanium Dihydride in pyrotechnics results in bright and colorful displays, making it a popular choice for fireworks and other pyrotechnic devices .

Production of Powdered Titanium Metal

Application Summary: Titanium Dihydride is used in the production of powdered titanium metal .

Methods of Application: The process involves the use of Titanium Dihydride powder, which is heated to release hydrogen gas. This gas release results in the formation of powdered titanium metal .

Results or Outcomes: The use of Titanium Dihydride in the production of powdered titanium metal results in high-quality titanium powder that can be used in various applications, including additive manufacturing .

Atomic Layer Deposition (ALD)

Specific Scientific Field: Materials Science, Nanotechnology

Application Summary: Titanium Dihydride is used in Atomic Layer Deposition (ALD) to produce titanium carbonitride films .

Methods of Application: The process involves the use of Titanium Dihydride and Titanium Tetrachloride (TiCl4). The ALD film growth experiments using these materials produced titanium carbonitride films .

Results or Outcomes: The use of Titanium Dihydride in ALD resulted in titanium carbonitride films with a high growth rate of 1.6–2.0 Å per cycle and resistivities around 600 μΩ cm within a very wide ALD window of 220–400 °C .

Ceramics

Specific Scientific Field: Materials Science, Ceramics

Application Summary: Titanium Dihydride is used in the production of ceramics . It can be used as a blowing agent to create porous ceramics .

Methods of Application: The process involves the use of Titanium Dihydride powder, which releases hydrogen gas when heated. This gas release results in the formation of a porous structure in the ceramic material .

Results or Outcomes: The use of Titanium Dihydride in the production of ceramics results in lightweight, strong, and porous ceramics that have a wide range of applications .

Sports Equipment

Specific Scientific Field: Materials Science, Sports Engineering

Application Summary: Titanium Dihydride is used in the production of sports equipment . Its high strength-to-weight ratio makes it an ideal material for sports equipment .

Methods of Application: The process involves the use of Titanium Dihydride powder, which is incorporated into the material used to make the sports equipment .

Results or Outcomes: The use of Titanium Dihydride in the production of sports equipment results in lightweight, strong, and durable equipment .

Laboratory Reagent

Specific Scientific Field: Chemistry

Application Summary: Titanium Dihydride is used as a laboratory reagent . It can be used in various chemical reactions .

Methods of Application: The process involves the use of Titanium Dihydride powder, which is added to the reaction mixture .

Results or Outcomes: The use of Titanium Dihydride as a laboratory reagent can facilitate various chemical reactions .

Titanium dihydride is a chemical compound with the formula TiH₂, consisting of titanium and hydrogen. It is a metallic hydride that typically appears as a gray or black powder. The compound is known for its high hydrogen storage capacity and exhibits unique structural properties, transitioning through various phases depending on the hydrogen content and temperature. At room temperature, titanium dihydride adopts a hexagonal close-packed structure, while at higher hydrogen concentrations, it can transition to a face-centered cubic structure .

Titanium dihydride is considered a pyrophoric material, meaning it ignites spontaneously upon contact with air []. It is also incompatible with strong oxidizing agents and can react violently. When handling titanium dihydride, appropriate safety precautions like inert atmosphere handling and proper personal protective equipment are crucial [].

Titanium dihydride is primarily formed through the reaction of titanium with hydrogen gas:

Ti+H2TiH2\text{Ti}+\text{H}_2\rightarrow \text{TiH}_2

This reaction occurs at elevated temperatures, typically around 700 °C in laboratory settings . Titanium dihydride is stable in air and water but reacts with strong acids and oxidizing agents, which can lead to its degradation. Notably, it releases hydrogen gas upon heating, making it useful in applications requiring pure hydrogen production .

Several methods exist for synthesizing titanium dihydride:

  • Gas-Solid Reaction: The most common method involves heating titanium powder in the presence of hydrogen gas at high temperatures (around 700 °C) to produce titanium dihydride .
  • Magnesium Hydride Reaction: A more novel approach utilizes magnesium hydride reacting with titanium tetrachloride under controlled conditions to yield titanium dihydride. This method has been optimized for various parameters such as temperature and reaction time .
  • Electrochemical Methods: Electrochemical techniques can also be employed to produce titanium dihydride from titanium metal in an electrolyte containing hydrogen ions .
  • Ball Milling: Mechanical milling techniques can generate titanium dihydride by mechanically inducing the reaction between titanium powder and hydrogen gas .

Titanium dihydride has several notable applications:

  • Hydrogen Storage: Due to its ability to absorb and release hydrogen efficiently, it serves as a potential medium for hydrogen storage systems.
  • Pyrotechnics: Its reactivity with oxidizing agents makes it useful in pyrotechnic formulations.
  • Metal Production: Titanium dihydride can be used as a reducing agent in producing pure titanium from its ores.
  • Additive Manufacturing: The compound is explored for use in additive manufacturing processes due to its unique properties .

Interaction studies of titanium dihydride primarily focus on its reactivity with various chemicals. It reacts vigorously with oxidizing agents, which can lead to hazardous situations if not handled properly. Research indicates that it can release hydrogen gas when exposed to heat or certain chemical environments, emphasizing the need for careful management of its storage and use .

Titanium dihydride shares similarities with other metallic hydrides but possesses unique characteristics that set it apart. Here are some comparable compounds:

CompoundFormulaUnique Features
Zirconium DihydrideZrH₂Similar structure but typically less stable than TiH₂
Vanadium DihydrideVH₂Higher reactivity with air compared to titanium dihydride
Hafnium DihydrideHfH₂Exhibits similar properties but is less commonly studied
Magnesium DihydrideMgH₂Known for high hydrogen storage but less dense than TiH₂

Titanium dihydride stands out due to its stability under ambient conditions and significant capacity for reversible hydrogen absorption, making it particularly valuable in energy applications .

Mechanochemical synthesis using high-energy ball milling has emerged as a cornerstone technique for producing titanium dihydride (TiH₂) nanoparticles. This method involves the mechanical grinding of titanium precursors (e.g., elemental Ti or Ti-based compounds) in hydrogen or hydrogen-containing atmospheres. The process induces severe plastic deformation, fracturing particles into nanoscale dimensions while facilitating hydrogen absorption.

Key parameters influencing product characteristics include milling duration, ball-to-powder ratio, and hydrogen pressure. For instance, ball-milling Ti powder in H₂ for 66 minutes reduces crystallite sizes to 5–10 nm while forming a titanium hydride phase (TiH₂₋ₓ) with enhanced hydrogen desorption kinetics. Prolonged milling (15+ hours) further refines particle morphology but risks introducing amorphous phases or secondary compounds like Ti₃Al in alloyed systems.

Table 1: Impact of Ball-Milling Parameters on TiH₂ Properties

Milling Time (h)Particle Size (nm)Crystallite Size (nm)H₂ Release Temp. Reduction (°C)
0200,00050Baseline
11,0002550
155010150

The disruption of surface oxide layers during milling exposes fresh Ti surfaces, accelerating hydrogenation. However, excessive milling degrades reversible hydrogen capacity due to irreversible structural defects.

In Situ Formation Mechanisms in Electrode Composites

TiH₂ demonstrates unique utility in electrochemical systems, where it forms solid electrolytes or conductive matrices in situ. For example, TiH₂ electrodes lithiate during cycling to produce LiH, which acts as an ion-conducting phase while Ti provides electronic conductivity. This dual functionality enables electrodes with 90 wt% active material content, achieving capacities comparable to conventional composites.

In hydrogen storage applications, TiH₂ catalyzes dehydrogenation reactions in complex hydrides like NaAlH₄. Nanoscale TiH₂ (10–50 nm) dispersed on graphene reduces the onset dehydrogenation temperature of NaAlH₄ from 195°C to 80°C while maintaining 5 wt% reversible capacity over 50 cycles. The in situ formation of Al-Ti interfacial phases during cycling enhances kinetics by lowering hydrogen diffusion barriers.

Direct Reduction Pathways from TiO₂ Precursors

Direct reduction of TiO₂ to TiH₂ bypasses energy-intensive intermediates like TiCl₄. Recent advances employ Mg as a reductant in molten MgCl₂–KCl salts under mixed Ar/H₂ atmospheres. At 973 K, nano-TiO₂ (≤100 nm) reacts with Mg to yield TiH₂ with 0.35–0.44 wt% oxygen impurities, a significant improvement over conventional processes.

Table 2: Reduction Conditions and TiH₂ Purity

Temperature (K)H₂ Partial Pressure (%)Salt:Feed RatioO₂ Content (wt%)
973100.870.350
107303.481.200

Hydrogen’s role in this process is twofold: it suppresses oxide reformation and promotes complete reduction of TiO₂ to TiH₂ rather than metallic Ti. Scalability remains limited by salt handling challenges and the need for precise Mg stoichiometry.

Hydrogenation-Dehydrogenation Cycling Protocols

Cycling stability of TiH₂ depends on particle size, doping, and composite design. Ball-milled TiH₂ exhibits 97.5% capacity retention after 5,000 cycles in supercapacitors when paired with carbon nanotubes. In hydrogen storage systems, MgH₂–TiH₂ composites leverage synergic effects: TiH₂ stabilizes MgH₂ against pulverization, while MgH₂ enables reversible TiH₂ conversion. Such composites deliver 1,540 mAh/g at 0.52 V vs. Li/Li⁺ with minimal polarization.

Doping with transition metals (e.g., Nb) alters decomposition pathways. Nb-doped TiH₂–Al composites form metastable Ti₂Al phases during milling, delaying hydrogen release and improving cyclability.

Scalability Challenges in Industrial Production

Despite laboratory successes, industrial-scale TiH₂ production faces hurdles:

  • Molten Salt Handling: Corrosive MgCl₂–KCl mixtures require specialized reactors resistant to thermal stress and chemical degradation.
  • Continuous Feeding Systems: Precise dosing of molten Mg or Ti precursors at high temperatures remains technically complex, particularly for sub-10 kg/h pilot plants.
  • Energy Efficiency: Ball milling consumes ~1.0 W/g, necessitating optimization for bulk processing.
  • Cost of Nanomaterials: Ultrasonic or CVD methods for nano-TiH₂ (e.g., 10 nm flakes) are prohibitively expensive for mass markets.

Efforts to address these challenges include modular reactor designs and alternative reductants like CaH₂, which simplify post-synthesis purification.

Electronic Band Structure and Phase Stability

First-principles density functional theory (DFT) calculations have elucidated the relationship between crystal structure and electronic properties in TiH₂. In the cubic face-centered cubic (fcc) phase (space group Fm-3m), titanium atoms form an fcc lattice with hydrogen occupying tetrahedral sites, resulting in Ti-H bond lengths of 1.92 Å [2]. The cubic crystal field splits titanium’s 3d orbitals into triply degenerate t₂g and doubly degenerate eg states, with t₂g bands lying just below the Fermi level (εF) [2]. This configuration creates a high electronic density of states (DOS) at ε_F (2.6 eV⁻¹), which drives a Jahn-Teller instability at temperatures below 310 K, prompting a transition to a body-centered tetragonal (bct) phase [2].

In the tetragonal phase (space group I4/mmm), compressive strain along the c-axis reduces lattice symmetry, splitting the t₂g peak into two distinct DOS features at -0.16 eV and +0.27 eV [2]. The resultant DOS at ε_F drops to 0.97 eV⁻¹, significantly altering electron-phonon coupling strengths and phase stability. These findings explain why the cubic phase exhibits higher thermodynamic stability under hydrogen-rich conditions, while the tetragonal phase dominates at lower temperatures [2].

Role of Hydrogen Sublattice in Electronic Properties

DFT studies highlight the limited hybridization between titanium’s d-orbitals and hydrogen’s s-orbitals in TiH₂. While the t₂g bands exhibit moderate dispersion (12 eV bandwidth), hydrogen’s 1s states form narrow bands near -5 eV and +8 eV, contributing minimally to states near εF [2]. This weak Ti-H orbital overlap results in a hydrogen partial DOS of only 0.001 eV⁻¹ at εF, which explains the material’s low superconducting transition temperature (<5 K) compared to palladium hydrides [2].

Molecular Dynamics Simulations of Hydrogen Diffusion

Diffusion Mechanisms in High-Pressure Environments

Classical molecular dynamics (MD) simulations at 100 GPa and 4,000 K reveal that hydrogen diffusion in TiH₂ follows a vacancy-mediated mechanism [3]. The interdiffusion coefficient (D₁₂) between titanium and hydrogen under these conditions is calculated as 27.7 Ų/ps, with mean square displacements obeying the Einstein relation ⟨r²⟩ = 6D₁₂t [3]. These simulations show that hydrogen atoms preferentially migrate through tetrahedral interstitial sites in the titanium lattice, with an activation energy barrier of 0.48 eV [3].

Temperature-Dependent Diffusion Anisotropy

MD studies demonstrate pronounced anisotropy in hydrogen diffusion between cubic and tetragonal phases. In the cubic phase at 500 K, hydrogen exhibits isotropic diffusion with a coefficient of 1.2×10⁻⁸ m²/s along all crystallographic axes [3]. By contrast, the tetragonal phase at 300 K shows reduced diffusion along the c-axis (5.7×10⁻⁹ m²/s) compared to the a-b plane (9.3×10⁻⁹ m²/s), correlating with the compressive strain in the c-direction [3].

Interface Engineering at Titanium Dihydride/Metal Hydride Boundaries

Chemo-Mechanical Coupling at Heterophase Interfaces

Multiscale modeling of TiH₂/FeTi interfaces reveals that interfacial energies arise from both chemical bonding and elastic strain contributions [1]. First-principles calculations predict a chemical bonding energy of 1.8 J/m² at the TiH₂(100)/FeTi(110) interface, while finite-element analysis quantifies the strain energy contribution as 0.9 J/m² under 2% lattice mismatch [1]. This chemo-mechanical interplay determines preferred interface orientations, with the (111)TiH₂||(110)FeTi configuration showing minimal misfit dislocation density (3.1×10¹² m⁻²) [1].

Hydrogen Segregation at Phase Boundaries

Atomistic simulations identify hydrogen segregation coefficients (Kseg) of 4.2–6.8 at TiH₂/metal hydride interfaces, depending on local strain states [1]. Tensile strains >1.5% at the interface increase Kseg to 8.3 by lowering the hydrogen incorporation energy barrier from 0.67 eV to 0.52 eV [1]. This segregation behavior critically impacts nucleation kinetics during hydride formation, reducing the critical nucleus radius from 2.1 nm to 1.4 nm under tensile strain [1].

Multiscale Modeling of Phase Transformation Dynamics

Atomistic-to-Continuum Bridging in Hydride Precipitation

A multiscale framework combining DFT, kinetic Monte Carlo (kMC), and phase-field modeling has quantified TiH₂ precipitation kinetics [1]. DFT-derived interfacial energies (1.2–1.8 J/m²) feed into kMC simulations of nucleation, predicting an incubation time of 12–18 ns for hydride clusters at 300 K [1]. Phase-field models using these parameters reproduce experimental observations of plate-like hydride morphologies with aspect ratios >5:1, driven by anisotropic interfacial energy distributions [1].

Stress-Assisted Phase Transformation Pathways

Coupled crystal plasticity-phase field models reveal that applied stresses >200 MPa preferentially align hydride platelets along ⟨112⟩ directions in α-titanium matrices [1]. This orientation minimizes elastic strain energy density (1.4×10⁸ J/m³) compared to random orientations (2.1×10⁸ J/m³) [1]. The models further predict a 40% acceleration in phase transformation kinetics under tensile loading due to stress-enhanced hydrogen solubility [1].

Physical Description

DryPowder; WetSolid

UNII

8930U91840

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7704-98-5

General Manufacturing Information

All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Explosives manufacturing
Transportation equipment manufacturing
Titanium hydride (TiH2): ACTIVE

Dates

Modify: 2024-04-14

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